molecular formula C26H28ClN3O4S B11518715 Ethyl 1-{[3'-(3-chloro-4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate

Ethyl 1-{[3'-(3-chloro-4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate

Cat. No.: B11518715
M. Wt: 514.0 g/mol
InChI Key: HOSZERRZNFXORU-UHFFFAOYSA-N
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Description

Ethyl 1-{[3’-(3-chloro-4-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a spiro[indole-thiazolidin] core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[3’-(3-chloro-4-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the spiro[indole-thiazolidin] core, followed by the introduction of the piperidine-4-carboxylate moiety. Common reagents used in these reactions include chlorinated aromatic compounds, indole derivatives, and various carboxylate esters. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[3’-(3-chloro-4-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer, infections, and neurological disorders.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 1-{[3’-(3-chloro-4-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Ethyl 1-{[3’-(3-chloro-4-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate can be compared with other compounds that have similar structural features, such as:

    Spiro[indole-thiazolidin] derivatives: These compounds share the spiro[indole-thiazolidin] core and may exhibit similar biological activities.

    Piperidine-4-carboxylate derivatives:

    Chlorinated aromatic compounds: These compounds contain chlorinated aromatic rings, which can influence their chemical properties and reactivity.

The uniqueness of Ethyl 1-{[3’-(3-chloro-4-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate lies in its combination of these structural features, which may result in distinct chemical and biological properties.

Properties

Molecular Formula

C26H28ClN3O4S

Molecular Weight

514.0 g/mol

IUPAC Name

ethyl 1-[[3-(3-chloro-4-methylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C26H28ClN3O4S/c1-3-34-24(32)18-10-12-28(13-11-18)16-29-22-7-5-4-6-20(22)26(25(29)33)30(23(31)15-35-26)19-9-8-17(2)21(27)14-19/h4-9,14,18H,3,10-13,15-16H2,1-2H3

InChI Key

HOSZERRZNFXORU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)C)Cl

Origin of Product

United States

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